Bienvenue dans la boutique en ligne BenchChem!

Sivelestat

Neutrophil Elastase Enzyme Inhibition In Vitro Pharmacology

Sivelestat sodium (CAS 331731-18-1) is the definitive reversible, substrate-competitive human neutrophil elastase (HNE) inhibitor (IC₅₀ 44 nM, Kᵢ 200 nM) with >500-fold selectivity over trypsin, thrombin, plasmin, and cathepsin G. Clinically validated in ALI/ARDS at IV doses up to 20.2 mg/kg/h, it serves as a reference standard for enzymatic and cell-based assays under non-oxidative conditions. Choose Sivelestat for its well-characterized PK profile and established in vivo efficacy; note its redox lability precludes use under high oxidative stress, making it a unique, non-interchangeable tool distinct from Alvelestat.

Molecular Formula C20H22N2O7S
Molecular Weight 434.5 g/mol
CAS No. 331731-18-1
Cat. No. B011392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivelestat
CAS331731-18-1
SynonymsAdalimumab; D2E7; Humira; Immunoglobulin G1, anti-(human tumor necrosis factor) (human monoclonal D2E7 heavy chain), disulfide with human monoclonal D2E7 light chain, dimer; Unii-fys6T7F842
Molecular FormulaC20H22N2O7S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
InChIInChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
InChIKeyBTGNGJJLZOIYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sivelestat (CAS 331731-18-1): Neutrophil Elastase Inhibitor for ALI/ARDS and Inflammation Research


Sivelestat (CAS 331731-18-1 for the sodium salt tetrahydrate; base compound CAS 127373-66-4), also known as ONO-5046, LY544349, or Elaspol®, is a small-molecule, competitive, and reversible inhibitor of human neutrophil elastase (HNE) [1]. It is a synthetic N-acylglycine derivative that binds to the active site of HNE with an IC₅₀ of 44 nM and a Kᵢ of 200 nM, exhibiting at least 500-fold selectivity over other serine proteases such as trypsin, thrombin, plasmin, and cathepsin G [2]. Sivelestat sodium is approved in Japan and South Korea for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS) and has been evaluated in Phase III clinical trials globally [3][4].

Sivelestat Substitution Risks: Why Alvelestat, α1-Antitrypsin, or Tiprelestat Cannot Replace Sivelestat


Sivelestat is not interchangeable with other neutrophil elastase (NE) inhibitors due to fundamental differences in mechanism, pharmacokinetic profile, redox resilience, and clinical validation. Unlike the covalent, irreversible inhibition of endogenous α1-antitrypsin (AAT) or the peptide-based tiprelestat (Elafin), Sivelestat acts as a reversible, substrate-competitive inhibitor with a well-defined IV pharmacokinetic profile and established clinical safety in ALI/ARDS up to 20.2 mg/kg/h [1]. In contrast, Alvelestat (AZD9668) exhibits higher intrinsic potency (IC₅₀ = 12 nM vs. 44 nM) but demonstrates critical functional divergence: under oxidative stress—a hallmark of inflamed lung tissue—Sivelestat suffers near-complete loss of inhibitory activity, whereas Alvelestat retains full efficacy [2]. This redox vulnerability of Sivelestat, while a limitation, defines its specific use-case in non-oxidative experimental settings and explains why it cannot be substituted with Alvelestat in protocols requiring oxidative resilience. The following quantitative evidence details these and other key differentiators.

Sivelestat (CAS 331731-18-1) Comparative Evidence: Potency, Selectivity, Pharmacokinetics, and Redox Stability


Sivelestat vs. Alvelestat (AZD9668): Intrinsic Potency Comparison (IC₅₀ and Kᵢ)

Under standard physiological assay conditions, Sivelestat inhibits human neutrophil elastase (HNE) with an IC₅₀ of 44 nM and a Kᵢ of 200 nM [1]. In comparison, Alvelestat (AZD9668), a third-generation, oral NE inhibitor, exhibits an IC₅₀ of 12 nM and a Kᵢ of 9.4 nM . Therefore, Alvelestat is approximately 3.7-fold more potent in terms of IC₅₀ and 21-fold more potent in terms of Kᵢ than Sivelestat under non-oxidative conditions.

Neutrophil Elastase Enzyme Inhibition In Vitro Pharmacology

Sivelestat vs. Alvelestat: Divergent Redox Resilience Under Oxidative Stress

A direct comparative study assessed the inhibitory activity of Sivelestat and Alvelestat under simulated oxidative stress conditions (exposure to hydrogen peroxide). Under oxidative stress, Sivelestat exhibited a near-complete loss of activity, retaining only marginal inhibition of HNE, whereas Alvelestat maintained its full inhibitory efficacy [1]. Molecular modeling revealed that oxidation-induced remodeling of the HNE S1 pocket disrupts the precise pre-acylation geometry required for Sivelestat's reversible covalent mechanism, while Alvelestat's non-covalent binding remains stable [1].

Oxidative Stress Enzyme Inhibition Inflammation Mechanism of Action

Sivelestat vs. Alvelestat: Comparative Efficacy in Porcine Islet Preservation and Transplantation

In a porcine pancreas preservation model (18-hour cold storage followed by islet isolation and transplantation into diabetic mice), Alvelestat (5 µM) significantly improved islet yield and graft function [1]. The islet yield before and after purification was significantly higher in the Alvelestat-treated group compared to the untreated control [1]. Following transplantation, 55% of diabetic mice receiving Alvelestat-preserved islets achieved normoglycemia, compared to only 5% in the control group [1]. While this study primarily evaluated Alvelestat, it notes that Sivelestat and α1-antitrypsin have also been reported to improve islet isolation and transplantation outcomes, but direct quantitative comparisons within this study are not available [1].

Islet Transplantation Organ Preservation Neutrophil Elastase Diabetes

Sivelestat vs. α1-Antitrypsin (AAT): Pharmacokinetic and Route of Administration Comparison

Sivelestat sodium, administered intravenously, demonstrates a clearance (CL/F) of 1.79 L/h and an apparent volume of distribution of 20.88 L in patients with severe pneumonia, with plasma protein binding of approximately 99% [1][2]. In contrast, endogenous α1-antitrypsin (AAT), a 52 kDa glycoprotein, has a much longer half-life (4-5 days) and is administered via weekly IV infusion for augmentation therapy [3]. The rapid clearance of Sivelestat necessitates continuous or frequent IV dosing, whereas AAT provides sustained inhibition.

Pharmacokinetics Protein Binding Clearance ALI/ARDS

Sivelestat Clinical Efficacy: Meta-Analysis of Mortality and Ventilation Duration in ALI/ARDS

A 2026 systematic review and meta-analysis of 10 randomized controlled trials (RCTs) encompassing 1,170 patients (583 Sivelestat, 587 control) evaluated Sivelestat sodium in ALI/ARDS [1]. Sivelestat treatment significantly reduced 28-30 day mortality and shortened mechanical ventilation duration compared to standard care [1]. The improvement in the PaO₂/FiO₂ ratio was particularly pronounced in patients with sepsis-related ALI/ARDS [1]. Notably, there was no significant difference in the incidence of adverse events between the Sivelestat and control groups [1].

Acute Lung Injury ARDS Clinical Trial Meta-Analysis Mortality

Sivelestat Selectivity Profile vs. Serine Protease Panel

Sivelestat exhibits high selectivity for neutrophil elastase over a broad panel of serine proteases. At concentrations up to 100 µM, Sivelestat did not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, or cathepsin G [1]. This corresponds to a >500-fold selectivity window over its HNE IC₅₀ (44 nM). In contrast, Alvelestat (AZD9668) reportedly exhibits >600-fold selectivity over other serine proteases .

Enzyme Selectivity Serine Protease Off-Target Activity In Vitro

Sivelestat (CAS 331731-18-1) Procurement Scenarios: Validated Applications in ALI/ARDS, Inflammation, and Neutrophil Biology


In Vitro Neutrophil Elastase Inhibition Assays (Non-Oxidative Conditions)

Use Sivelestat as a reference standard for HNE inhibition in enzymatic assays, cell-based models of neutrophil degranulation, or high-throughput screening under standard physiological buffer conditions. The well-characterized IC₅₀ (44 nM) and Kᵢ (200 nM) provide a reliable benchmark [1]. Ensure that the experimental system does not involve significant oxidative stress, as Sivelestat loses activity under such conditions [2].

Preclinical Models of Acute Lung Injury (ALI) and Sepsis-Associated ARDS

Sivelestat is validated in multiple animal models of ALI, including phorbol myristate acetate (PMA)-induced lung injury in rabbits, where it significantly reduces lung hemorrhage and capillary permeability [1]. Clinical meta-analysis data support its use in sepsis-related ALI/ARDS, with significant improvements in mortality and ventilation duration [2]. For models requiring oxidative stress resilience (e.g., ischemia-reperfusion), consider Alvelestat instead [3].

Pharmacokinetic and Safety Studies Requiring IV Administration

Sivelestat sodium (CAS 331731-18-1) is formulated for intravenous infusion. Population PK studies in severe pneumonia patients report a clearance of 1.79 L/h and volume of distribution of 20.88 L, with clearance influenced by total bilirubin levels [1]. A Phase I study in healthy Chinese subjects confirmed safety and tolerability up to 20.2 mg/kg/h (single dose) and 5.0 mg/kg/h (multiple doses) with dose-proportional Cmax and AUC [2]. These parameters support dosing regimen design for in vivo efficacy studies.

Selective Neutrophil Elastase Inhibition in Complex Protease Mixtures

Sivelestat's high selectivity (>500-fold over other serine proteases) makes it suitable for dissecting HNE-specific contributions in complex biological fluids (e.g., bronchoalveolar lavage, plasma) or in co-culture systems containing multiple proteases [1]. At 100 µM, it does not inhibit trypsin, thrombin, plasmin, kallikreins, chymotrypsin, or cathepsin G, ensuring that observed effects are attributable to HNE inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sivelestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.